

The Chemical Architecture of Nimbolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimbolide, a tetranortriterpenoid derived from the leaves and flowers of the Neem tree (Azadirachta indica), has emerged as a compound of significant interest in oncological and pharmacological research.[1] Its potent cytotoxic, anti-inflammatory, and anti-proliferative properties are attributed to its unique and complex chemical structure. This document provides a comprehensive technical overview of the chemical structure of nimbolide, its biological activities with supporting quantitative data, and detailed experimental protocols for its isolation, characterization, and bioactivity assessment. Furthermore, key signaling pathways modulated by nimbolide are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties of Nimbolide

Nimbolide is classified as a C-seco-meliacine, a specific class of limonoids, characterized by a highly oxygenated and rearranged triterpenoid skeleton.[2][3]

Core Structure

The foundational structure of nimbolide is built upon a decalin skeleton.[2][3] Key functional groups and structural features that are believed to be crucial for its biological activity include an α,β -unsaturated ketone and a γ -lactone moiety.[2] Additionally, the presence of a furan ring is a characteristic feature of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of nimbolide is presented in Table 1.

Property	Value	Reference	
Molecular Formula	C27H30O7	[2][4][5][6]	
Molecular Weight	466.52 g/mol	[5][6]	
IUPAC Name	methyl 2- [(1R,2S,4R,6R,9R,10S,11R,15 R,18R)-6-(furan-3- yl)-7,9,11,15-tetramethyl- 12,16-dioxo-3,17- dioxapentacyclo[9.6.1.0 ² ,9.0 ⁴ ,8. 0 ¹⁵ ,18]octadeca-7,13-dien-10- yl]acetate		
CAS Number	25990-37-8	[5][6]	
Appearance	White to off-white solid; colorless plates	[1][2]	
Melting Point	245-247 °C	[2]	
SMILES String	CC1=C2INVALID-LINK O[C@H]4[C@@]2(INVALID- LINKCC(=O)OC)C	[6]	
InChl Key	JZIQWNPPBKFOPT- LSYMHUITSA-N	[5][6]	

Biological Activity and Quantitative Data

Nimbolide exhibits a broad range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to be cytotoxic to a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for nimbolide against several human cancer cell lines are summarized in Table 2.

Cell Line	Cancer Type	IC50 (μM)	Reference
BCWM.1	Waldenstrom Macroglobulinemia	0.20	[4][6]
CEM/ADR5000	Leukemia (multidrug- resistant)	0.3	[2]
U87.MG	Glioblastoma	1.12	[2]
HT-29	Colon Cancer	1.25	[4]
PC-3	Prostate Cancer	2.0	[7]
EJ and 5637	Bladder Cancer	~3.0	[5]
MDA-MB-231 (Resistant)	Breast Cancer	3.7	[2]
MCF-7 (Sensitive)	Breast Cancer	4.7	[2]
Du-145 (24h)	Prostate Cancer	6.86	[1]
PC-3 (24h)	Prostate Cancer	8.01	[1]
A-549 (24h)	Lung Cancer	11.16	[1]
CCRF-CEM	Leukemia (sensitive)	17.4	[2]

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its biological effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the NF-κB, PI3K/Akt, MAPK, and Wnt signaling pathways.

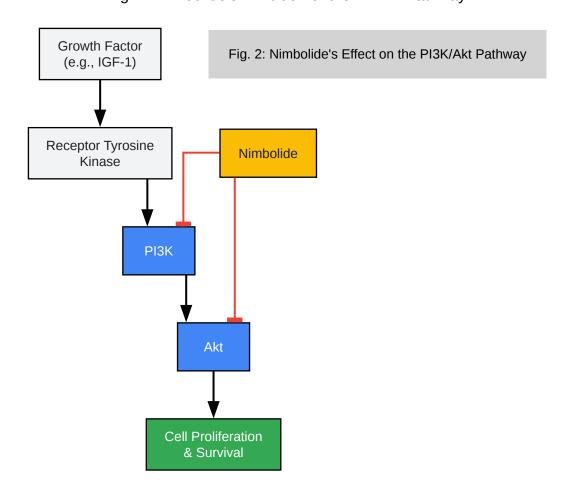


Fig. 1: Nimbolide's Inhibition of the NF-кВ Pathway

Click to download full resolution via product page

Fig. 1: Nimbolide's Inhibition of the NF-kB Pathway

Click to download full resolution via product page

Fig. 2: Nimbolide's Effect on the PI3K/Akt Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to nimbolide research.

Isolation and Purification of Nimbolide from Azadirachta indica Leaves

This protocol is based on a microwave-assisted extraction (MAE) method, which offers a rapid and efficient alternative to conventional extraction techniques.[4][5][8]

5.1.1 Materials and Reagents:

- Dried, powdered leaves of Azadirachta indica
- Dichloromethane (DCM)
- Ethyl acetate
- Hexane
- Silica gel for preparative thin-layer chromatography (PTLC)
- Microwave extraction system
- Rotary evaporator
- PTLC plates and chamber

5.1.2 Extraction Procedure:

- Microwave-Assisted Extraction:
 - Place 5.00 g of powdered neem leaves into the microwave extractor vessel.
 - Add the extraction solvent at a solid-to-liquid ratio of 1:16 g/mL.

- Set the microwave power to 280 W and the extraction time to 22 minutes.
- After extraction, allow the mixture to cool.
- Solvent Evaporation:
 - Filter the extract to remove solid plant material.
 - Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.
- Fractionation:
 - Dissolve the crude extract in dichloromethane (DCM).

5.1.3 Purification Procedure:

- Preparative Thin-Layer Chromatography (PTLC):
 - Apply the DCM crude extract onto a silica gel PTLC plate.
 - Develop the plate in a chromatographic chamber using a mobile phase of ethyl acetate/hexane (4:6 v/v).
 - Visualize the bands under UV light and identify the band corresponding to nimbolide based on its Rf value.
 - Scrape the silica gel containing the nimbolide band from the plate.
- Final Elution:
 - Elute the nimbolide from the silica gel using ethyl acetate.
 - Filter the solution and evaporate the solvent to obtain purified nimbolide (purity >98%).[4]

Structural Elucidation of Nimbolide

The identity and purity of the isolated nimbolide should be confirmed using spectroscopic methods.

5.2.1 Materials and Reagents:

- Purified nimbolide
- Deuterated solvents (e.g., CDCl₃ or Acetone-d₆) for NMR
- Potassium bromide (KBr) for FT-IR

5.2.2 Protocol:

- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Prepare a KBr pellet containing a small amount of the purified nimbolide.
 - Acquire the FT-IR spectrum to identify characteristic functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a few milligrams of purified nimbolide in a suitable deuterated solvent.
 - Acquire ¹H-NMR and ¹³C-NMR spectra to determine the chemical structure.[9][10]
- Mass Spectrometry (MS):
 - Analyze the purified compound using a mass spectrometer to determine its molecular weight and fragmentation pattern.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][11] [12]

5.3.1 Materials and Reagents:

- Human cancer cell line of interest
- Complete cell culture medium

- Nimbolide stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- MTT solvent (e.g., isopropanol with 0.04 N HCl)
- 96-well plates
- · Microplate reader

5.3.2 Protocol:

- Cell Seeding:
 - Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ atmosphere.
- · Treatment with Nimbolide:
 - Prepare serial dilutions of nimbolide in culture medium from the stock solution.
 - \circ Remove the old medium from the wells and add 100 μ L of the nimbolide dilutions. Include a vehicle control (DMSO) and a no-treatment control.
 - Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Add 10-20 μL of MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization and Absorbance Reading:
 - Add 100-150 μL of MTT solvent to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

- Read the absorbance at 570-590 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the control.
 - Determine the IC50 value by plotting cell viability against nimbolide concentration.

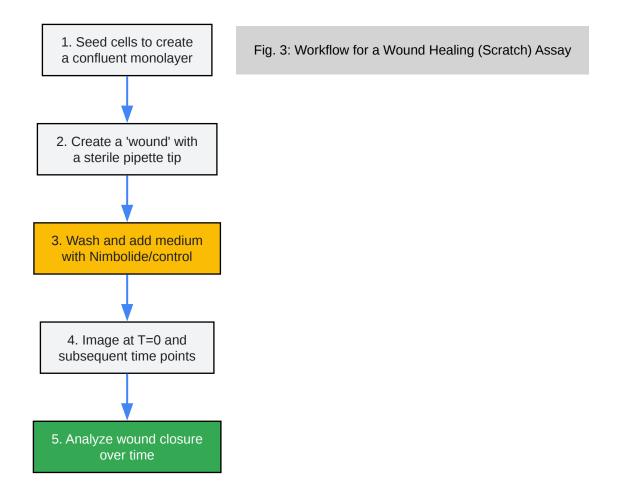
Cell Migration Assessment using Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.[3][13][14][15]

5.4.1 Materials and Reagents:

- · Human cancer cell line of interest
- · Complete cell culture medium
- Nimbolide
- 12-well or 24-well plates
- Sterile 200 μL pipette tip or a specialized scratch tool
- Microscope with a camera

5.4.2 Protocol:


- Cell Seeding:
 - Seed cells in a multi-well plate to create a confluent monolayer.
- · Creating the "Wound":
 - Once the cells are confluent, use a sterile pipette tip to create a straight scratch or "wound" in the monolayer.
- Washing and Treatment:

- Gently wash the wells with PBS to remove detached cells.
- Add fresh medium containing the desired concentration of nimbolide or vehicle control.
- Imaging:
 - o Capture images of the scratch at time zero (immediately after scratching).
 - Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

Data Analysis:

- Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
- Calculate the percentage of wound closure over time to assess the effect of nimbolide on cell migration.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MTT assay protocol | Abcam [abcam.com]
- 2. [PDF] Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves | Semantic Scholar [semanticscholar.org]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. n-genetics.com [n-genetics.com]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. ibidi.com [ibidi.com]
- To cite this document: BenchChem. [The Chemical Architecture of Nimbolide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247986#what-is-the-chemical-structure-of-nimbolide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com